Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate
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Overview
Description
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as dichloromethane, at a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the oxazole ring and bromophenyl group enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the oxazole ring.
Tert-butyl N-(4-iodophenyl)carbamate: Similar structure with iodine instead of bromine.
Tert-butyl N-(4-chlorophenyl)carbamate: Similar structure with chlorine instead of bromine
Uniqueness
Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZBNNVYZZTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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